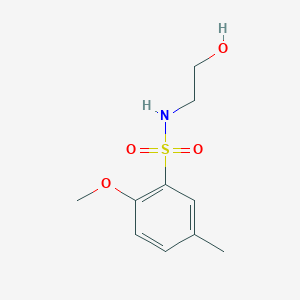![molecular formula C14H21NO2S B273346 1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
1-[(2,5-Dimethylphenyl)sulfonyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,5-Dimethylphenyl)sulfonyl]azepane, also known as DAS, is a chemical compound that belongs to the class of sulfonylazepanes. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用机制
The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane is not fully understood. However, it has been proposed that 1-[(2,5-Dimethylphenyl)sulfonyl]azepane may exert its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane may also exert its anti-inflammatory activity by inhibiting the activation of NF-κB and MAPK signaling pathways. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane may exert its antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of cell wall components.
Biochemical and Physiological Effects:
1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has also been reported to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been shown to exhibit antibacterial and antifungal activities against various pathogenic microorganisms.
实验室实验的优点和局限性
1-[(2,5-Dimethylphenyl)sulfonyl]azepane has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability under various conditions. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. However, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane also has some limitations for lab experiments. It has low solubility in water, which may limit its applications in aqueous systems. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane may exhibit cytotoxicity at high concentrations, which may limit its applications in cell-based assays.
未来方向
There are several future directions for the study of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane. First, the mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane needs to be further elucidated to fully understand its potential applications in medicinal chemistry. Second, the synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane needs to be further optimized to yield higher purity and higher yield. Third, the potential applications of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane in material science and organic synthesis need to be explored. Fourth, the potential side effects of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane need to be further investigated to ensure its safety for human use.
Conclusion:
In conclusion, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The synthesis method of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with azepane in the presence of a base catalyst. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane is not fully understood, but it may exert its activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane, including the elucidation of its mechanism of action, the optimization of its synthesis method, and the exploration of its potential applications in material science and organic synthesis.
合成方法
The synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with azepane in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain pure 1-[(2,5-Dimethylphenyl)sulfonyl]azepane. This method has been optimized to yield high purity and high yield of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane.
科学研究应用
1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been shown to exhibit antibacterial and antifungal activities against various pathogenic microorganisms.
属性
产品名称 |
1-[(2,5-Dimethylphenyl)sulfonyl]azepane |
|---|---|
分子式 |
C14H21NO2S |
分子量 |
267.39 g/mol |
IUPAC 名称 |
1-(2,5-dimethylphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO2S/c1-12-7-8-13(2)14(11-12)18(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI 键 |
RLCDKVZSIXIEJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCCC2 |
规范 SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)




![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)




![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)


